1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one
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Description
1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as DMPT or 2-(3,4-dimethoxyphenyl)-3-(4-methylbenzylthio)pyrazine-1(2H)-one.
Scientific Research Applications
Synthesis and Photophysical Properties
A study focused on synthesizing new compounds with dimethoxyphenyl and pyrazine components, investigating their photophysical, electrochemical properties, and crystal structures. These compounds demonstrated significant intramolecular charge transfer and photophysical properties, indicating potential applications in materials science and photonic devices (Golla et al., 2020).
Biological Activities
Another study synthesized Schiff bases tethered with triazole and pyrazole rings, exploring their antioxidant and α-glucosidase inhibitory activities. The compounds showed potent antioxidant properties, suggesting potential therapeutic applications (Pillai et al., 2019).
Chemical Sensing and Detection
Research on pyrazoline derivatives highlighted their use as fluorescent chemosensors for metal ions, specifically Fe3+. This study illustrates the compound's application in environmental monitoring and analytical chemistry (Khan, 2020).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-4-6-15(7-5-14)13-26-19-20(23)22(11-10-21-19)16-8-9-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHRVSDSNKWONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one |
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